molecular formula C10H12N8O4 B559645 Adenosine, 8-azido- CAS No. 4372-67-2

Adenosine, 8-azido-

カタログ番号 B559645
CAS番号: 4372-67-2
分子量: 308.25 g/mol
InChIキー: KYJLJOJCMUFWDY-UUOKFMHZSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Adenosine, 8-azido-, also known as 8-Azido-cyclic adenosine diphosphate-ribose, is a compound that has been used in scientific research .


Synthesis Analysis

The synthesis of Adenosine, 8-azido- involves the creation of an adenosine analog, probe 1, with a photoaffinity group and biotin tag . This probe was able to label and capture individual recombinant adenosine binding proteins (ABPs) with good target selectivity . Another synthesis method involves the creation of a fluorescent and photoreactive ATP analog .


Molecular Structure Analysis

The molecular formula of Adenosine, 8-azido- is C10H15N8O13P3 . It has a molecular weight of 548.19 g/mol . The structure of the compound includes an adenosine core structure with a photocrosslinkable azido group attached to the 8-position .


Chemical Reactions Analysis

Adenosine, 8-azido- can be incorporated into RNA by 3’-End Labeling with yeast Poly (A) Polymerase (yPAP) . It can also be used to identify protein ATP-binding sites . The resulting azide-functionalized RNA can subsequently be processed via Cu (I)-free (azide-DBCO) or Cu (I)-catalyzed (azide-alkyne) click chemistry .


Physical And Chemical Properties Analysis

Adenosine, 8-azido- is a colorless to slightly yellow solution in water . It has a concentration of 10 mM - 11 mM and a pH of 7.5 ±0.5 . Its spectroscopic properties include a λ max of 281 nm and ε of 13.3 L mmol-1 cm-1 (Tris-HCl pH 7.5) .

科学的研究の応用

1. Direct Light-up of cAMP Derivatives in Living Cells

  • Summary of Application: 8-Azidoadenosine 3′,5′-cyclic monophosphate (8-azido cAMP) is directly detected in living cells, by applying Cu-free azide-alkyne cycloaddition to probe cAMP derivatives by fluorescence light-up .
  • Methods of Application: The azide-alkyne cycloaddition reaction between 8-azido cAMP and difluorinated cyclooctyne (DIFO) reagent induces fluorescence in 8-azido cAMP. The fluorescence emission serves as a way to probe 8-azido cAMP in cells .
  • Results or Outcomes: This method allows for the direct detection of 8-azido cAMP in living cells, providing a new tool for studying cAMP-dependent signaling mechanisms .

2. Azide-Modified Nucleosides for Bioorthogonal Labeling and Functionalization

  • Summary of Application: Azide-modified nucleosides, including 5’-azidoadenosine, are important building blocks for RNA and DNA functionalization by click chemistry based on azide-alkyne cycloaddition .
  • Methods of Application: The azido group is introduced into the nucleoside and oligonucleotide of interest. This azido group is essential for click reactions, which are often used for the introduction of affinity tags like biotin, fluorophores, or the formation of bioconjugates .
  • Results or Outcomes: This method allows for the site-specific labelling and modification of nucleic acids in vitro and in cells, which is a prerequisite for studying all aspects of DNA and RNA function .

3. Synthesis and Evaluation of a Novel Adenosine-Ribose Probe

  • Summary of Application: A novel N6-biotinylated-8-azido-adenosine probe (AdoR probe) was synthesized, which contains a reactive group that forms a covalent bond with the target proteins, as well as a biotin tag for affinity enrichment using avidin chromatography .
  • Methods of Application: The AdoR probe is synthesized and used for the covalent bonding with target proteins. The biotin tag in the probe allows for affinity enrichment using avidin chromatography .
  • Results or Outcomes: This method allows for the identification, tracking, and specific isolation of various oligonucleotides in vitro and in cells without interference or cross reactions with other biomolecules .

Safety And Hazards

Adenosine, 8-azido- should be handled with care to avoid direct contact . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid dust formation . In case of accidental exposure, immediate medical attention is advised .

将来の方向性

Adenosine, 8-azido- has been used in research for global-scale profiling of nucleoside and nucleotide-binding proteins . It has shown potential in enriching for nucleoside- and nucleotide-binding proteins in a complex protein mixture . This points towards a unique set of proteins that can be examined in the context of further understanding mechanisms of disease, or fundamental biological processes in general .

特性

IUPAC Name

(2R,3R,4S,5R)-2-(6-amino-8-azidopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N8O4/c11-7-4-8(14-2-13-7)18(10(15-4)16-17-12)9-6(21)5(20)3(1-19)22-9/h2-3,5-6,9,19-21H,1H2,(H2,11,13,14)/t3-,5-,6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYJLJOJCMUFWDY-UUOKFMHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C(=N2)N=[N+]=[N-])C3C(C(C(O3)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C(=N2)N=[N+]=[N-])[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Adenosine, 8-azido-

CAS RN

4372-67-2
Record name 8-Azidoadenosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004372672
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
TF Walseth, R Aarhus, JA Kerr, HC Lee - Journal of Biological Chemistry, 1993 - Elsevier
We have synthesized 8-azido-cyclic ADP-ribose (8N3-cADPR) and [32P]8-azido-cyclic ADP-ribose ([32P]8N3-cADPR) in order to characterize cyclic ADP-ribose-(cADPR) binding sites …
Number of citations: 152 www.sciencedirect.com
S Joubert, C Jossart, N McNicoll… - The FEBS journal, 2005 - Wiley Online Library
The natriuretic peptide receptor‐A (NPR‐A) is composed of an extracellular ligand‐binding domain, a transmembrane‐spanning domain, a kinase homology domain (KHD) and a …
Number of citations: 45 febs.onlinelibrary.wiley.com
M Wright, AD Miller - Bioorganic & medicinal chemistry letters, 2006 - Elsevier
Tandem synthetic–biosynthetic procedures were used to prepare two novel fluorescent labelled affinity probes for diadenosine-5′,5‴-P 1 ,P 4 -tetraphosphate (Ap 4 A)-binding studies…
Number of citations: 14 www.sciencedirect.com
DE Huizenga, JW Szostak - Biochemistry, 1995 - ACS Publications
Revised Manuscript Received October 31, 1994® abstract: We have used in vitro selectionto isolate adenosine/ATP-binding DNA sequences from a pool of x 1014 different random-…
Number of citations: 415 pubs.acs.org
DE Huizenga - 1997 - search.proquest.com
This thesis investigates the ability of single-stranded DNA molecules to act as macromolecular receptors and catalysts. Chapter 2 describes an in vitro selection experiment done to …
Number of citations: 2 search.proquest.com
G CIARAMELLA, EYIC HUANG, K BABAOGLU… - vaccine - ic.gc.ca
L'invention concerne des vaccins à base d'acide ribonucléique (ARN) contre le virus de la grippe, ainsi que des méthodes d'utilisation des vaccins et des compositions comprenant les …
Number of citations: 0 www.ic.gc.ca

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